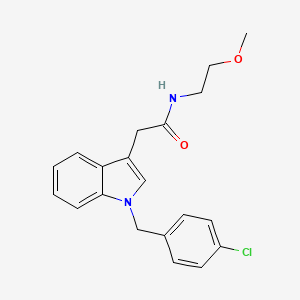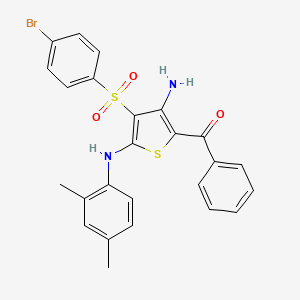![molecular formula C7H5F3N4 B2995155 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine CAS No. 1515767-00-6](/img/structure/B2995155.png)
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine” is a chemical compound with the molecular weight of 279.09 . It is also known as "3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine dihydrochloride" .
Synthesis Analysis
The synthesis of this compound involves a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . This reaction features a broad substrate scope, high efficiency, and scalability . Another method involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C7H9F3N4.2ClH/c8-7(9,10)6-13-12-5-3-4(11)1-2-14(5)6;;/h4H,1-3,11H2;2*1H .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include aromatic nucleophilic substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction . Another reaction involves dehydration and cyclization in the presence of phosphorus oxide trichloride .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the retrieved papers.Aplicaciones Científicas De Investigación
Antiproliferative Activity in Cancer Research
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine and its derivatives have shown significant antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancers. Research by Dolzhenko et al. (2008) indicates that these compounds exhibit antiproliferative effects through mechanisms other than inhibiting dihydrofolate reductase (DHFR), suggesting alternative pathways in cancer treatment (Dolzhenko et al., 2008).
Synthesis and Structural Analysis
Studies have focused on the synthesis of various derivatives of this compound for potential applications in medicinal chemistry. Ibrahim et al. (2011) demonstrated efficient methods for synthesizing related compounds, such as 1,2,3-Triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines, highlighting the versatility and utility of these structures in scientific research (Ibrahim et al., 2011).
Metal-Free Synthesis
Zheng et al. (2014) developed a novel, metal-free method for synthesizing 1,2,4-triazolo[1,5-a]pyridines, offering an efficient and environmentally friendly approach to creating these compounds (Zheng et al., 2014).
Applications in Energetic Materials
Yan et al. (2021) explored the use of triazolo-triazine derivatives in creating insensitive high-energy materials. Their study on trifluoromethyl-containing energetic molecules demonstrates potential applications in heat-resistant energetic materials (Yan et al., 2021).
Molecular and Crystal Structure Investigations
The molecular and crystal structures of related triazolo-triazine compounds have been extensively studied, providing valuable information for understanding their chemical properties and potential applications. Dolzhenko et al. (2011) analyzed the structure of a similar compound, revealing insights into its molecular arrangements and interactions (Dolzhenko et al., 2011).
Safety and Hazards
The compound has been associated with certain hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Direcciones Futuras
The compound has been used in the synthesis of pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles . Considering its broad-spectrum pharmaceutical activity, further studies towards the toxicity risk assessment and structure-activity relationship of pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores are suggested .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to have anti-cancer properties , and they have been found to be effective against human colon cancer cell lines (HCT-116 and HT-29) .
Mode of Action
A compound with similar structure, rb7, was found to incite the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, eventually leading to the activation of caspase 3 in ht-29 cells . This suggests that 3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine might have a similar mode of action.
Biochemical Pathways
The compound appears to affect the mitochondrial apoptotic pathway . This pathway is crucial for programmed cell death, a process that is often dysregulated in cancer cells. By up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl2, the compound may promote apoptosis in cancer cells .
Result of Action
The compound has been found to have promising anti-cancer properties . In particular, it has been shown to have antiproliferative action against human colon cancer cell lines, with IC50 values ranging from 6.587 to 11.10 µM . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of colon cancer.
Análisis Bioquímico
Biochemical Properties
It is known that the trifluoromethyl group can significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom .
Cellular Effects
Preliminary studies suggest that this compound may have potential anti-tumor activity against certain cancer cell lines .
Molecular Mechanism
It is suggested that this compound may interact with certain biomolecules, potentially influencing enzyme activity and gene expression .
Propiedades
IUPAC Name |
3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N4/c8-7(9,10)6-13-12-5-3-4(11)1-2-14(5)6/h1-3H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJNBQCKUFHJII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)(F)F)C=C1N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[[2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2995075.png)
![Propan-2-yl 2-[4-[(4-ethoxyphenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2995077.png)
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2995078.png)



![(Z)-2-cyano-N-(2,4-difluorophenyl)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)prop-2-enamide](/img/structure/B2995088.png)

![N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2995090.png)
![5-Methyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B2995092.png)

![4-Fluoro-2-{[4-(Pyridin-4-Yl)-1,3-Thiazol-2-Yl]amino}phenol](/img/structure/B2995095.png)